4-N-ethyl-2-N-propan-2-yl-6-(6-propan-2-yloxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine
Description
4-N-ethyl-2-N-propan-2-yl-6-(6-propan-2-yloxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family. This compound is known for its significant herbicidal activity, particularly against resistant weed species. It is structurally characterized by the presence of a triazine ring substituted with various functional groups, which contribute to its biological activity.
Properties
IUPAC Name |
4-N-ethyl-2-N-propan-2-yl-6-(6-propan-2-yloxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O2/c1-6-16-13-18-14(17-9(2)3)20-15(19-13)24-12-8-7-11(21-22-12)23-10(4)5/h7-10H,6H2,1-5H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKSWNHIZOHNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OC(C)C)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-N-ethyl-2-N-propan-2-yl-6-(6-propan-2-yloxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine involves multiple steps. One common synthetic route includes the nucleophilic substitution of cyanuric chloride with appropriate amines and alcohols. The reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete substitution. Industrial production methods may involve continuous flow reactors to optimize yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted triazines. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
4-N-ethyl-2-N-propan-2-yl-6-(6-propan-2-yloxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of triazine derivatives.
Biology: Its herbicidal properties make it a subject of study in plant biology and weed management.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the formulation of herbicides for agricultural applications.
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting photosystem II in plants. It binds to the D1 protein of the photosystem II complex, blocking electron transport and ultimately leading to the death of the plant. The molecular targets involved include the QB binding site of the D1 protein, and the pathway affected is the photosynthetic electron transport chain .
Comparison with Similar Compounds
Similar compounds include other triazine-based herbicides such as atrazine, simazine, and propazine. Compared to these compounds, 4-N-ethyl-2-N-propan-2-yl-6-(6-propan-2-yloxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine exhibits higher efficacy against resistant weed species and has a unique substitution pattern that enhances its binding affinity to the target protein .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
